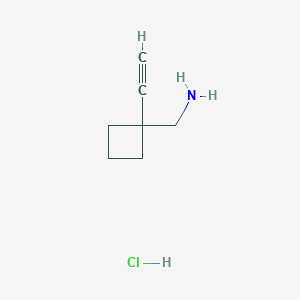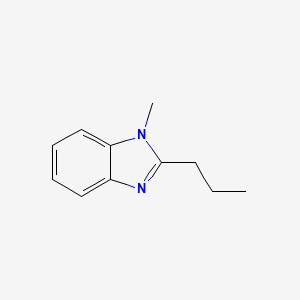
(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6. The purity is usually 95%.
BenchChem offers high-quality (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer’s Disease Treatment
This compound shows promise as an acetylcholinesterase inhibitor (AChEI) . AChEIs are used in the treatment of Alzheimer’s disease (AD) to increase the concentration of acetylcholine in the brain, thereby improving cholinergic function and alleviating symptoms of memory decline. The selective inhibition of acetylcholinesterase over butyrylcholinesterase is particularly beneficial, as it reduces potential side effects and increases therapeutic efficacy.
Antiviral Activity
Derivatives of this compound may exhibit significant antiviral properties . The ability to inhibit viral replication can be crucial in the treatment of diseases caused by viruses, including influenza and HIV. The selectivity index and inhibitory concentration (IC50) values indicate the potential effectiveness and safety of these compounds as antiviral agents.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 4-(4-methoxyphenyl)piperazine and 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid. The piperazine compound is first reacted with 4-chloro-3-nitrobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine. The amine is then reacted with the pyrazole carboxylic acid in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine", "4-chloro-3-nitrobenzoyl chloride", "3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid", "Coupling agent" ], "Reaction": [ "Step 1: React 4-(4-methoxyphenyl)piperazine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base to form an intermediate.", "Step 2: Reduce the intermediate from step 1 to the corresponding amine using a reducing agent.", "Step 3: React the amine from step 2 with 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent to form the final product." ] } | |
CAS RN |
1305253-29-5 |
Molecular Formula |
C26H27N5O2S |
Molecular Weight |
473.6 |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C26H27N5O2S/c1-17-5-4-6-19(15-17)25-27-18(2)24(34-25)22-16-23(29-28-22)26(32)31-13-11-30(12-14-31)20-7-9-21(33-3)10-8-20/h4-10,15-16H,11-14H2,1-3H3,(H,28,29) |
InChI Key |
ATSXDPRQVOOOLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2906066.png)
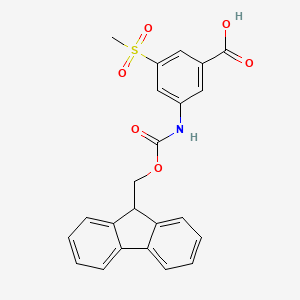
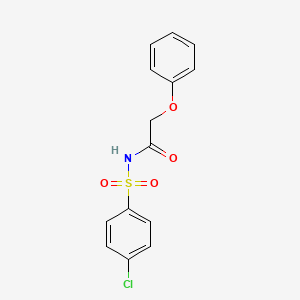
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide](/img/structure/B2906071.png)
![4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2906072.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide](/img/structure/B2906073.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2906077.png)

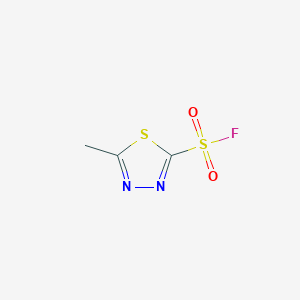
![6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2906082.png)
